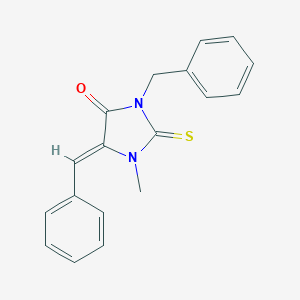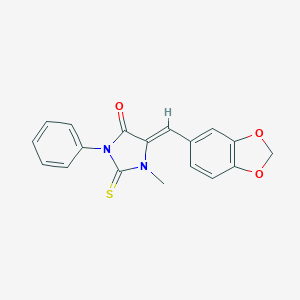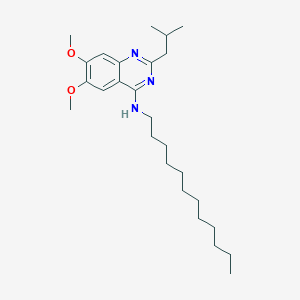![molecular formula C29H24N4O4S B303546 Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B303546.png)
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate is a chemical compound that has been widely used in scientific research applications. This compound is known for its ability to inhibit the activity of certain enzymes, which makes it a useful tool for studying various biological processes. In
科学的研究の応用
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate has been used in a variety of scientific research applications. One of the primary uses of this compound is as an inhibitor of certain enzymes, such as proteases and kinases. By inhibiting these enzymes, researchers can study the biological processes that they are involved in and develop new treatments for diseases.
作用機序
The mechanism of action of Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate involves the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which leads to a decrease in the activity of the enzyme. The exact mechanism of action may vary depending on the specific enzyme that is being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate depend on the specific enzyme that is being inhibited. In general, the compound can lead to a decrease in the activity of the enzyme, which can have downstream effects on various biological processes. For example, inhibition of proteases can lead to a decrease in the breakdown of proteins, while inhibition of kinases can affect cell signaling pathways.
実験室実験の利点と制限
One of the advantages of using Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the specific biological processes that are affected by the enzyme. However, one limitation of using this compound is that it may not be effective against all enzymes, and it may have off-target effects on other biological processes.
将来の方向性
There are several future directions for research involving Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate. One direction is to develop more potent inhibitors of specific enzymes, which could lead to the development of new treatments for diseases. Another direction is to study the off-target effects of this compound on other biological processes, which could lead to a better understanding of its mechanism of action. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its effectiveness.
合成法
The synthesis method of Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate involves a series of chemical reactions. The starting materials include 4-methylbenzaldehyde, 2,5-dioxopyrrolidin-1-yl benzoate, and 5,6-bis(4-methylphenyl)-1,2,4-triazine-3-thiol. These materials are reacted together in the presence of a catalyst, such as triethylamine, to produce the desired compound.
特性
製品名 |
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate |
|---|---|
分子式 |
C29H24N4O4S |
分子量 |
524.6 g/mol |
IUPAC名 |
methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C29H24N4O4S/c1-17-4-8-19(9-5-17)25-26(20-10-6-18(2)7-11-20)31-32-29(30-25)38-23-16-24(34)33(27(23)35)22-14-12-21(13-15-22)28(36)37-3/h4-15,23H,16H2,1-3H3 |
InChIキー |
YHSCZHOVPPWDHA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)C |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)